tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine core substituted at the 4-position with both an aminomethyl group (-CH2NH2) and a 2-fluorobenzyl group (-CH2C6H4F-2). The amine is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-6-4-5-7-15(14)19/h4-7H,8-13,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFAJUXOXYTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group:
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction.
Protection with Tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound may be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It can serve as a building block in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positional Isomers
tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate
- Structural Difference : Fluorine at the 4-position of the benzyl group instead of 2-position.
- Impact :
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate
- Structural Difference: Difluorinated benzyl group and a benzylamino (-NHCH2C6H3F2) instead of aminomethyl-benzyl substitution.
- The amino group’s direct attachment to the benzyl moiety may alter hydrogen-bonding interactions with biological targets .
Functional Group Variations
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- Structural Difference : Lacks the 2-fluorobenzyl group.
- Impact :
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
- Structural Difference: Benzylamino (-NHCH2C6H5) replaces the aminomethyl-benzyl groups.
- Impact: The secondary amine (vs. primary amine in the target compound) may reduce nucleophilicity, affecting downstream reactions. Potential for π-π stacking with aromatic residues in enzyme active sites .
Bulkier Substituents
tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate
- Structural Difference : Cyclobutylmethyl group replaces 2-fluorobenzyl.
- Impact :
- Increased steric bulk may hinder binding to flat binding pockets but enhance selectivity for certain targets.
- The aliphatic cyclobutyl group could reduce metabolic oxidation compared to aromatic fluorobenzyl groups .
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(2-fluorobenzyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H25FN2O2
- Molecular Weight : 308.4 g/mol
- IUPAC Name : this compound
- CAS Number : 620611-27-0
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Inhibition of Enzymes : It has shown potential as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways.
- Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the fluorobenzyl moiety can significantly affect the biological activity of the compound. The following table summarizes key findings from SAR studies:
| Modification | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Fluorine substitution on benzyl | Increased receptor affinity | 0.84 |
| Variations in piperidine substituents | Altered enzyme inhibition | Varies widely |
Case Studies
- Enzyme Inhibition :
- Cancer Cell Growth Inhibition :
- Neuropharmacological Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
